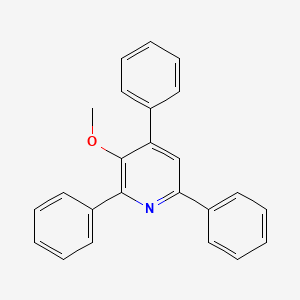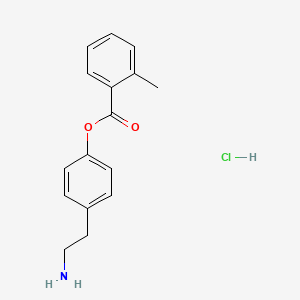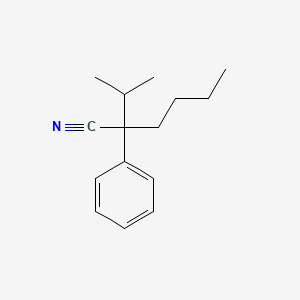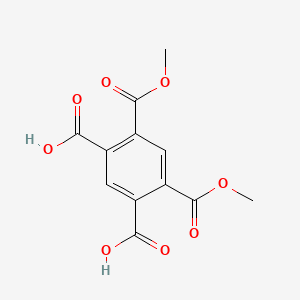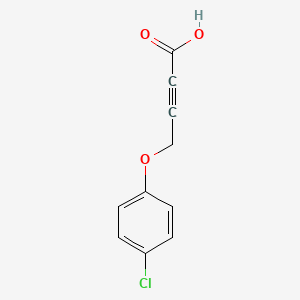
4-(4-Chlorophenoxy)but-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)but-2-ynoic acid is an organic compound with the molecular formula C10H7ClO3 It consists of a chlorophenoxy group attached to a butynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)but-2-ynoic acid typically involves the reaction of 4-chlorophenol with but-2-ynoic acid under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-2-ynoic acid moiety to a double or single bond.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Chlorophenoxy)but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid moiety instead of but-2-ynoic acid.
4-(4-Chlorophenoxy)benzoic acid: Contains a benzoic acid group instead of but-2-ynoic acid.
4-(2-Chlorophenoxy)butanoic acid: Similar but with a butanoic acid group and chlorine at a different position.
Uniqueness
4-(4-Chlorophenoxy)but-2-ynoic acid is unique due to its but-2-ynoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
33313-67-6 |
|---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)but-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,7H2,(H,12,13) |
InChI Key |
UPRDXRCMCRHUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
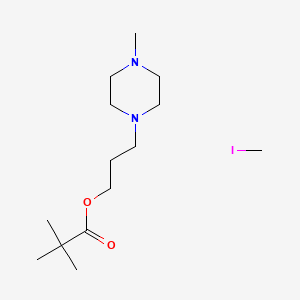
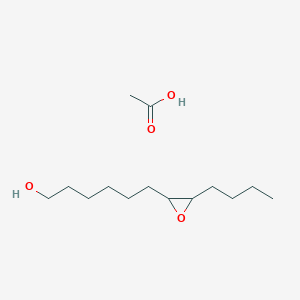
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
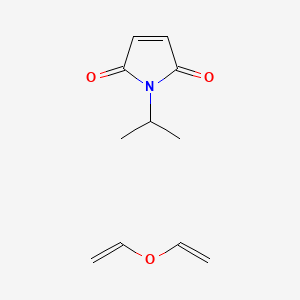
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
